- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one)

943749-57-3 structure
Productnaam:6-bromo-2,4-dihydro-1H-isoquinolin-3-one
CAS-nummer:943749-57-3
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD26127257
CID:2662259
PubChem ID:59300353
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-bromo-1,4-dihydro-2H-isoquinolin-3-one
- 6-bromo-1,4-dihydroisoquinolin-3(2H)-one
- 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one
- 6-bromo-2,4-dihydro-1H-isoquinolin-3-one
- SY263246
- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone
- 3(2H)-Isoquinolinone, 6-bromo-1,4-dihydro-
- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- CS-0040551
- 6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- CZALQHYWGITYHK-UHFFFAOYSA-N
- F53175
- EN300-2010259
- MFCD26127257
- SCHEMBL1852665
- AKOS023824105
- Z1813375979
- 943749-57-3
- KS-9120
- DB-207416
-
- MDL: MFCD26127257
- Inchi: 1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12)
- InChI-sleutel: CZALQHYWGITYHK-UHFFFAOYSA-N
- LACHT: O=C1CC2C(=CC=C(C=2)Br)CN1
Berekende eigenschappen
- Exacte massa: 224.97893 g/mol
- Monoisotopische massa: 224.97893 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 0
- Complexiteit: 195
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 29.1
- Moleculair gewicht: 226.07
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
abcr | AB543665-1g |
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |
943749-57-3 | 95% | 1g |
€1017.70 | 2025-02-19 | |
abcr | AB543665-100 mg |
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |
943749-57-3 | 95% | 100mg |
€423.00 | 2023-06-14 | |
Enamine | EN300-2010259-1.0g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 1.0g |
$846.0 | 2023-07-06 | |
Enamine | EN300-2010259-5.0g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 5.0g |
$3512.0 | 2023-07-06 | |
Enamine | EN300-2010259-0.25g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 0.25g |
$419.0 | 2023-09-16 | |
Enamine | EN300-2010259-0.05g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 0.05g |
$197.0 | 2023-09-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK194-100mg |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95% | 100mg |
885.0CNY | 2021-07-15 | |
Enamine | EN300-2010259-5g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 5g |
$3512.0 | 2023-09-16 | |
Chemenu | CM367360-250mg |
6-Bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95%+ | 250mg |
$*** | 2023-03-30 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02794-1g |
6-bromo-1,4-dihydroisoquinolin-3(2H)-one |
943749-57-3 | 95% | 1g |
$560 | 2023-09-07 |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referentie
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Synthetic Routes 3
Reactievoorwaarden
Referentie
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Oxygen ; 15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
Referentie
- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referentie
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Referentie
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Raw materials
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Preparation Products
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Gerelateerde literatuur
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:943749-57-3)6-bromo-2,4-dihydro-1H-isoquinolin-3-one

Zuiverheid:99%/99%
Hoeveelheid:250mg/1g
Prijs ($):150.0/508.0